molecular formula C9H19N B3395177 2-Cyclohexylpropan-2-amine CAS No. 19072-67-4

2-Cyclohexylpropan-2-amine

Cat. No.: B3395177
CAS No.: 19072-67-4
M. Wt: 141.25 g/mol
InChI Key: LBAHQPMPKGDCDV-UHFFFAOYSA-N
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Description

2-Cyclohexylpropan-2-amine is a chemical compound with the molecular formula C9H19N. It is known for its psychoactive properties and belongs to the class of norepinephrine-dopamine reuptake inhibitors. This compound has been studied for its potential use in treating attention deficit hyperactivity disorder and narcolepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylpropan-2-amine typically involves the reaction of cyclohexylmagnesium bromide with acetone, followed by reductive amination. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts such as palladium on carbon. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in bulk quantities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogenation methods, often with catalysts like palladium or platinum, to yield cyclohexylpropan-2-amine derivatives.

    Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclohexylpropan-2-amine derivatives.

    Substitution: Various substituted amines.

Scientific Research Applications

2-Cyclohexylpropan-2-amine has been explored for various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on neurotransmitter systems, particularly norepinephrine and dopamine pathways.

    Medicine: Investigated for potential therapeutic uses in treating attention deficit hyperactivity disorder and narcolepsy.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Cyclohexylpropan-2-amine involves the inhibition of norepinephrine and dopamine reuptake. By blocking the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This action is primarily mediated through binding to the norepinephrine and dopamine transporters.

Comparison with Similar Compounds

    Desoxypipradrol: Another norepinephrine-dopamine reuptake inhibitor with similar psychoactive properties.

    Methylphenidate: Commonly used in the treatment of attention deficit hyperactivity disorder, also inhibits norepinephrine and dopamine reuptake.

    Amphetamine: A stimulant that increases the release of norepinephrine and dopamine, as well as inhibiting their reuptake.

Uniqueness: 2-Cyclohexylpropan-2-amine is unique in its structural configuration, which imparts specific pharmacokinetic properties. Its cyclohexyl group provides a distinct steric hindrance, influencing its interaction with neurotransmitter transporters and metabolic stability.

Properties

IUPAC Name

2-cyclohexylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2,10)8-6-4-3-5-7-8/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAHQPMPKGDCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625260
Record name 2-Cyclohexylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19072-67-4
Record name 2-Cyclohexylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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